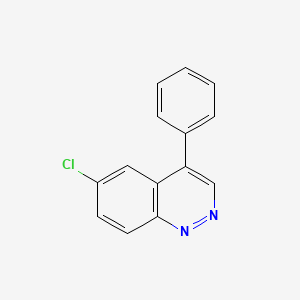

6-Chloro-4-phenylcinnoline

Description

Historical Context and Evolution of Cinnoline (B1195905) Chemistry

The journey of cinnoline chemistry began in 1883 with the discovery of the parent heterocycle, cinnoline, by Richter. His work, which involved the intramolecular cyclization of a diazonium salt derived from 2-aminophenylpropionic acid, laid the foundational stone for this field. iosrjournals.org Cinnoline, or 1,2-benzodiazine, is an aromatic heterocyclic compound that is isomeric with other significant structures like quinazoline, quinoxaline, and phthalazine. nih.gov

Early synthetic methods, such as the Richter cinnoline synthesis, were crucial in accessing the basic cinnoline framework. mdpi.com Over the years, the synthetic repertoire has expanded significantly, with the development of more versatile and efficient methods, enabling the creation of a vast library of cinnoline derivatives with diverse substitution patterns.

Academic Significance of Cinnoline Scaffolds in Contemporary Organic Synthesis and Chemical Biology

The cinnoline scaffold is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This distinction arises from its ability to serve as a core structure for compounds with a wide spectrum of biological activities. iosrjournals.orgijpt.org In organic synthesis, cinnolines are valuable intermediates and building blocks for constructing more complex molecular architectures. Their unique electronic properties and reactivity patterns allow for a variety of chemical transformations.

In the realm of chemical biology, cinnoline derivatives have garnered substantial attention due to their potential as therapeutic agents. Research has demonstrated that compounds incorporating the cinnoline nucleus exhibit a range of pharmacological properties, making them subjects of intensive investigation for drug discovery. iosrjournals.orgijpt.org

Overview of 6-Chloro-4-phenylcinnoline within Heterocyclic Compound Research

Within the extensive family of cinnoline derivatives, this compound stands out as a subject of specific research interest. The introduction of a chloro substituent at the 6-position and a phenyl group at the 4-position of the cinnoline core significantly influences its chemical and physical properties. It is known that halogen-substituted cinnolines, in particular, can exhibit potent biological activities. iosrjournals.orgijpt.org

This compound is a yellow solid with a melting point in the range of 185-189 °C. rsc.org Its molecular formula is C₁₄H₉ClN₂, and it has a molecular weight of 240.69 g/mol . chemicalbook.com The presence of the chlorine atom, an electron-withdrawing group, and the phenyl group, which can engage in various intermolecular interactions, makes this compound a valuable compound for studying structure-activity relationships and as a potential precursor for the synthesis of other novel molecules.

Detailed Research Findings on this compound

Synthesis and Characterization

A documented synthesis of this compound involves the reaction of a corresponding 2-vinylaniline (B1311222) derivative with tert-butyl nitrite (B80452) (TBN), which serves as the nitrogen atom source. The resulting crude product is then purified using column chromatography to yield the desired compound. rsc.org

Table 1: Synthesis and Physical Properties of this compound

| Property | Value | Reference |

| Synthesis Method | Reaction of a 2-vinylaniline with tert-butyl nitrite | rsc.org |

| Appearance | Yellow solid | rsc.org |

| Melting Point | 185-189 °C | rsc.org |

| Boiling Point | 399.8 ± 44.0 °C (Predicted) | chemicalbook.com |

| Density | 1.285 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |

Spectroscopic analysis is crucial for the characterization of this compound. The ¹H NMR spectrum, recorded in deuterochloroform (CDCl₃), provides key information about the arrangement of protons in the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment | Reference |

| 9.29 | s | - | 1H | Cinnoline ring proton | rsc.org |

| 8.58-8.56 | d | 8.0 | 1H | Cinnoline ring proton | rsc.org |

| 7.982-7.977 | d | 2.0 | 1H | Cinnoline ring proton | rsc.org |

| 7.85-7.82 | m | - | 2H | Phenyl ring protons | rsc.org |

| 7.63-7.58 | m | - | 3H | Phenyl ring protons | rsc.org |

s = singlet, d = doublet, m = multiplet

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9ClN2 |

|---|---|

Molecular Weight |

240.69 g/mol |

IUPAC Name |

6-chloro-4-phenylcinnoline |

InChI |

InChI=1S/C14H9ClN2/c15-11-6-7-14-12(8-11)13(9-16-17-14)10-4-2-1-3-5-10/h1-9H |

InChI Key |

UGLVEGCHYLSDGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NC3=C2C=C(C=C3)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 6 Chloro 4 Phenylcinnoline

Detailed Reaction Mechanisms for Cinnoline (B1195905) Formation

The formation of the cinnoline ring system, the core of 6-chloro-4-phenylcinnoline, can be achieved through various synthetic strategies, with the Richter and related cyclizations being prominent examples. benthamdirect.comwikipedia.org

A key method for synthesizing cinnolines is the Richter-type cyclization . wikipedia.orglookchem.com This reaction typically involves the diazotization of a 2-alkynylaniline precursor. lookchem.com The resulting 2-alkynylphenyl diazonium ion is a critical intermediate that undergoes spontaneous ring closure. The mechanism involves the intramolecular electrophilic attack of the diazonium group onto the alkyne moiety. lookchem.comresearchgate.net In the case of this compound, the starting material would be a 2-alkynyl-4-chloroaniline derivative. The presence of the phenyl group at the alkyne terminus directs the cyclization to form the 4-phenylcinnoline (B1297119) scaffold. The reaction can yield a mixture of products, including 4-halocinnolines and 4-cinnolinones, arising from the competitive attack of halide ions and water on the diazonium intermediate. lookchem.com To enhance selectivity, triazenes can be employed as masked diazonium ions, which can be unmasked under anhydrous conditions to favor the formation of a specific product. lookchem.com

Another significant pathway is the Borsche–Herbert and Widman–Stoermer reactions , which have been historically preferred due to the easier accessibility of starting materials compared to the original Richter synthesis. lookchem.com These methods also proceed through cyclization mechanisms involving diazonium salt intermediates.

More contemporary approaches involve metal-catalyzed C-C and C-N bond formation reactions. benthamdirect.comresearchgate.net For instance, rhodium-catalyzed redox-neutral annulation of azo and diazo compounds provides a direct route to cinnolines under mild conditions. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have significantly improved the accessibility of the necessary 2-alkynylaniline precursors for the Richter reaction. lookchem.com

A transition-metal-free approach involves the reaction of 2-vinylanilines with tert-butyl nitrite (B80452) (TBN) as the nitrogen source. rsc.org Computational studies suggest a mechanism where the reactants interact to lose a tert-butanol (B103910) molecule, followed by a ring-closing reaction to generate an intermediate. This intermediate then converts to the final cinnoline product with the assistance of water. rsc.org

Kinetic Studies and Thermodynamic Profiles of Key Steps

Kinetic and thermodynamic studies provide quantitative insights into reaction rates and the feasibility of different mechanistic pathways. For the synthesis of cinnoline derivatives, these studies help in optimizing reaction conditions and understanding the influence of substituents and catalysts.

Kinetic studies on related heterocyclic systems, such as the reaction of 3,5-dicyanothiophene with cyclic secondary amines, demonstrate the use of spectrophotometry to monitor reaction rates under pseudo-first-order conditions. acs.org Such methodologies can be applied to investigate the kinetics of the individual steps in this compound synthesis, for example, the rate of cyclization of the diazonium intermediate.

Thermodynamic and kinetic analysis using techniques like Surface Plasmon Resonance (SPR) can provide detailed information on the binding of intermediates to catalysts, which is crucial for understanding catalyzed reactions. acs.org While specific kinetic data for the formation of this compound is not extensively reported, the principles from related systems are applicable for future investigations.

| Reaction Step | Methodology | Key Findings | Reference |

| Cinnoline synthesis from 2-vinylanilines | Computational (DFT) | Overall reaction is exothermic (-62.48 kcal/mol). Two pathways identified with different energy barriers for key steps. | rsc.org |

| σ-Complexation of thiophenes | Spectrophotometry | Pseudo-first-order rate constants determined for amine addition. | acs.org |

| Ligand-protein binding | Surface Plasmon Resonance | Provides thermodynamic and kinetic constants for molecular interactions. | acs.org |

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is fundamental to elucidating a reaction mechanism. In the synthesis of this compound, several key intermediates have been proposed and, in some cases, characterized.

The 2-alkynylphenyl diazonium ion is a central intermediate in the Richter cyclization. lookchem.com Its formation is a result of the diazotization of the corresponding 2-alkynylaniline. The transient nature of this species makes it challenging to isolate, but its existence is strongly supported by the observed products and mechanistic studies. lookchem.com The use of triazenes as stable precursors allows for the controlled generation of this diazonium ion. lookchem.com

In the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309), the in-situ generation of 2-nitrosobenzaldehyde via an intramolecular redox reaction is a crucial step. nih.gov This intermediate then reacts with benzylamine to form an azo intermediate, which subsequently isomerizes to a hydrazone before cyclizing to the cinnoline ring. nih.gov The formation of (E)-2-(2-benzylidenehydrazineyl) benzaldehyde (B42025) has been identified as a key step in this pathway. nih.gov

In metal-catalyzed syntheses, organometallic intermediates play a pivotal role. For example, in rhodium-catalyzed reactions, the formation of a rhodacycle via C-H activation is a proposed key step. rsc.org

Spectroscopic techniques such as NMR and mass spectrometry are invaluable for the characterization of more stable intermediates. For instance, in a multi-step synthesis of 6-aryl-4-azidocinnolines, intermediates like 4-bromo-6-arylcinnolines were isolated and characterized using ¹H and ¹³C NMR. mdpi.com

Role of Catalytic Systems in Directing Reaction Pathways and Enhancing Selectivity

Catalysts are instrumental in modern organic synthesis, offering pathways with lower activation energies, higher yields, and improved selectivity. The synthesis of this compound and its derivatives benefits significantly from various catalytic systems.

Metal-based catalysts are widely employed.

Palladium catalysts , such as Pd(PPh₃)₄, are crucial for the Sonogashira coupling reaction to synthesize the 2-alkynylaniline precursors for the Richter cyclization. lookchem.comacs.org They are also used in Suzuki coupling reactions to introduce the phenyl group at the 6-position of the cinnoline core. mdpi.com

Rhodium catalysts have been used for the redox-neutral annulation of azobenzenes and alkynes to form cinnolinium salts, which can then be converted to cinnolines. ijper.org Rhodium(III) catalysis also enables the reaction of N-arylpyrazol-5-ones with α-diazo compounds to form pyrazolo[1,2-a]cinnoline derivatives through a cascade C-H activation/intramolecular cyclization. researchgate.net

Ruthenium(II) catalysts , in conjunction with a co-catalyst like Zn(OTf)₂, facilitate the cascade C-H activation/annulation of N-aryl-pyrazolidinones with sulfoxonium ylides to produce cinnoline-fused pyrazolidinones in high yields and short reaction times. rsc.org

Gold catalysts , specifically gold nanoparticles, have been shown to be effective for cinnoline synthesis, although specific applications to this compound are not detailed. rsc.org

Copper catalysts are used in aerobic intramolecular dehydrogenative cyclization of N-phenylhydrazones to form cinnolines. nih.gov

Metal-free catalysts and promoters are also gaining prominence.

Acetic acid has been shown to catalyze the intramolecular redox-Mannich reaction, significantly improving the yield of the desired product. nih.gov

Trifluoroacetic acid (TFA) , in combination with an oxidant like iodylbenzene (PhIO₂), promotes the intramolecular oxidative cyclization of α-indolylhydrazones to form indole-fused pyridazines (azacarbolines). acs.org

Base catalysis , using reagents like cesium hydroxide (B78521) (CsOH·H₂O), is effective in promoting the intramolecular redox cyclization for cinnoline synthesis from 2-nitrobenzyl alcohol and benzylamine. nih.gov

These catalytic systems can influence the regioselectivity and stereoselectivity of the reactions, leading to the preferential formation of one isomer over others.

| Catalyst System | Reaction Type | Role of Catalyst | Reference |

| Pd(PPh₃)₄/CuI | Sonogashira Coupling | C-C bond formation to create alkyne precursors | lookchem.comacs.org |

| Ru(II)/Zn(OTf)₂ | C-H Activation/Annulation | Facilitates cascade reaction for fused cinnolines | rsc.org |

| Rh(III) | C-H Activation/Cyclization | Catalyzes annulation of azo and diazo compounds | researchgate.netresearchgate.net |

| CsOH·H₂O | Intramolecular Redox Cyclization | Base-promoted formation of cinnoline ring | nih.gov |

| Acetic Acid | Redox-Mannich Reaction | Acid catalysis to improve yield and reaction rate | nih.gov |

Intramolecular Redox Processes in Cinnoline Synthesis

Intramolecular redox reactions represent an elegant and atom-economical strategy for the synthesis of complex molecules like cinnolines. These reactions often proceed without the need for external oxidizing or reducing agents.

A notable example is the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. nih.gov This transformation is initiated by a base-promoted intramolecular redox reaction where the nitro group is reduced to a nitroso group, and the benzylic alcohol is oxidized to an aldehyde. This in-situ formation of 2-nitrosobenzaldehyde is the key step that triggers the subsequent condensation, isomerization, and cyclization to afford the cinnoline product. nih.gov This process is considered a transition-metal-free method. nih.gov

Another class of relevant reactions are intramolecular redox-Mannich reactions . nih.gov In these processes, a cyclic amine can undergo a redox-neutral C-H functionalization. This involves an oxidative amine α-C-H bond functionalization and a reductive N-alkylation, often proceeding through azomethine ylide intermediates. nih.gov While not directly applied to this compound in the cited literature, this strategy provides a conceptual framework for redox-neutral C-N and C-C bond formations that could be adapted for cinnoline synthesis.

Solid-phase quasi-intramolecular redox reactions have also been studied, for example, in the thermal decomposition of [(chlorido)pentaamminecobalt(III)] permanganate. mdpi.com The hydrogen bonds in the crystal lattice act as redox centers, initiating a reaction between the oxidizing metal centers and permanganate, and the reducing ammonia (B1221849) and chloride ligands. mdpi.com This highlights how solid-state interactions can facilitate intramolecular redox processes.

These examples underscore the power of intramolecular redox strategies to construct the cinnoline core, often under mild and efficient conditions.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Analysis

Application of Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 6-Chloro-4-phenylcinnoline, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provide detailed information about the chemical environment of each atom and their connectivity.

While standard ¹H and ¹³C NMR provide initial data, 2D NMR experiments are crucial for unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems like that of this compound.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the aromatic protons. A singlet at 9.29 ppm is assigned to the proton at the C3 position of the cinnoline (B1195905) ring. A doublet at 8.58-8.56 ppm corresponds to the proton at the C8 position, showing a coupling constant (J) of 8.0 Hz. Another signal, a doublet of doublets, appearing at 7.98-7.97 ppm is attributed to the proton at the C7 position. rsc.org The ¹³C NMR spectrum in the same solvent displays signals for all the carbon atoms in the molecule, with chemical shifts at 147.8, 144.6, 140.3, 131.5, 129.4, 129.2, 128.7, 127.9, 127.3, 118.9, 116.7, and 116.2 ppm. rsc.org

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would confirm the connectivity between adjacent protons on the phenyl and chlorinated benzene (B151609) rings.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate directly bonded proton and carbon atoms. By analyzing the cross-peaks in an HSQC or HMQC spectrum, each proton signal can be directly linked to its attached carbon atom, greatly simplifying the assignment of the ¹³C NMR spectrum.

| ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) | ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz) |

| Position | δ (ppm) |

| H3 | 9.29 |

| H8 | 8.58-8.56 |

| H7 | 7.98-7.97 |

| Phenyl-H | - |

Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid form. It is particularly valuable for studying polymorphism (the ability of a compound to exist in more than one crystal form) and for characterizing amorphous solids, which lack long-range crystalline order. While specific ssNMR studies on this compound are not widely reported in the literature, this methodology would be the primary choice to investigate different solid forms if they were to be discovered. By analyzing chemical shift anisotropies and cross-polarization magic angle spinning (CP-MAS) spectra, one could differentiate between polymorphs and gain insight into the local molecular environment and packing in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, the molecular formula can be determined.

For this compound (C₁₄H₉ClN₂), the calculated exact mass is 240.0454. HRMS analysis using electrospray ionization (ESI) has found an experimental mass of [M+H]⁺ at m/z 241.0523, which corresponds to the calculated value of 241.0527 for C₁₄H₁₀ClN₂⁺. rsc.org This close correlation confirms the molecular formula of the compound.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the molecular ion can help to identify the core structures and substituent groups within the molecule. While a detailed fragmentation pathway for this compound is not explicitly detailed in the provided information, typical fragmentation would involve the loss of small molecules like N₂ or HCl, and the cleavage of the phenyl group.

| Technique | Parameter | Value |

| HRMS (ESI) | Calculated [M+H]⁺ | 241.0527 |

| Found [M+H]⁺ | 241.0523 |

X-ray Crystallography for Molecular Geometry and Intermolecular Interaction Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

To date, specific single-crystal X-ray diffraction data for this compound has not been published in the searched resources. However, if a suitable single crystal were grown, this technique would provide a wealth of information. A typical crystallographic study would yield the following parameters:

| Crystallographic Parameter | Description | Hypothetical Data |

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The symmetry operations of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 8.5, b = 12.1, c = 10.3 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105.2, γ = 90 |

| V (ų) | The volume of the unit cell. | 1023.5 |

| Z | The number of molecules per unit cell. | 4 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from a single-crystal X-ray diffraction study.

From this data, a complete three-dimensional model of the molecule could be constructed, confirming the planarity of the cinnoline ring system and the dihedral angle of the phenyl substituent relative to the core.

The analysis of the crystal packing reveals how individual molecules of this compound arrange themselves in the solid state. This arrangement is governed by intermolecular forces such as van der Waals interactions, π-π stacking, and hydrogen bonding.

Based on a comprehensive search for scientific literature, there is currently no available published research data for the specific spectroscopic and crystallographic analyses requested for the compound “this compound.”

Detailed experimental or theoretical findings for the following analytical methodologies for this specific compound could not be located:

Vibrational Spectroscopy (Fourier Transform-Infrared and Raman)

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Consequently, it is not possible to generate a scientifically accurate article with the required data tables and detailed research findings as stipulated in the instructions. Any attempt to do so would involve speculation or the use of data from structurally different molecules, which would be scientifically inaccurate.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule like 6-chloro-4-phenylcinnoline. These methods provide insights into its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization, Frontier Molecular Orbital Analysis (HOMO-LUMO), and Charge Distribution

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be the first step in a theoretical analysis.

Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. For cinnoline (B1195905) derivatives, the distribution of these orbitals is typically spread across the aromatic system.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the distribution of electron density on each atom. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack. In this compound, the nitrogen atoms of the cinnoline ring and the chlorine atom are expected to be regions of significant electronic charge.

A hypothetical table of calculated parameters for this compound based on typical values for similar heterocyclic compounds is presented below.

| Parameter | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Ab Initio Methods for High-Level Energy Calculations and Thermochemistry

For more accurate energy calculations and the determination of thermochemical properties, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. These methods, while computationally more expensive than DFT, provide a more rigorous treatment of electron correlation.

These calculations can yield precise values for:

Standard enthalpy of formation (ΔH°f): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Gibbs free energy of formation (ΔG°f): The change in Gibbs free energy for the same process, indicating the spontaneity of formation.

Heat capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree Celsius at constant volume.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

For this compound, the following spectroscopic parameters could be calculated:

¹H and ¹³C NMR Chemical Shifts: Using methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to predict the NMR chemical shifts. These calculated values can be correlated with experimental spectra, such as the reported ¹H NMR data for this compound, to confirm the molecular structure.

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated to predict the IR and Raman spectra. This allows for the assignment of experimental vibrational bands to specific molecular motions.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing insights into the color and electronic properties of the compound.

Reaction Mechanism Elucidation through Transition State Calculations and Potential Energy Surfaces

Computational chemistry is a powerful tool for studying reaction mechanisms. For the synthesis of this compound, theoretical calculations can be used to map out the potential energy surface of the reaction.

This involves:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur.

Mapping Reaction Pathways: Tracing the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the desired reactants and products.

| Reaction Step | Calculated Activation Energy (Hypothetical) | Description |

| Intermediate Formation | 15 kcal/mol | Energy required to form a key intermediate |

| Ring Closure | 25 kcal/mol | Energy barrier for the formation of the cinnoline ring |

| Final Product Formation | 10 kcal/mol | Energy barrier for the final step leading to the product |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its dynamic behavior. MD simulations model the movement of atoms over time, taking into account temperature and solvent effects.

For this compound, MD simulations could be used to:

Explore Conformational Flexibility: Although limited, simulations can reveal the accessible conformations of the phenyl group relative to the cinnoline core.

Analyze Solvent Effects: By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study how the solvent influences the molecule's structure and dynamics. This includes analyzing the radial distribution functions to understand the solvation shell around the molecule.

In Silico Approaches for Compound-Biomolecule Interaction Modeling (Mechanism-focused)

Given that many cinnoline derivatives exhibit biological activity, in silico methods can be employed to investigate the potential interaction of this compound with biological targets.

Molecular Docking: This technique predicts the preferred binding orientation of a ligand (this compound) to a target protein. This can help identify potential biological targets and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the complex.

Molecular Dynamics of the Complex: Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the binding mode and to understand the dynamic nature of the interaction. This can reveal how the ligand affects the protein's conformation and flexibility, providing mechanistic insights into its potential biological effect.

Molecular Docking for Binding Site Characterization and Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein.

For instance, in studies of similar heterocyclic compounds, molecular docking has been successfully used to identify potential biological targets and to rationalize the observed biological activities. These studies typically reveal that specific substitutions on the core scaffold can significantly influence the binding affinity and selectivity towards a particular target.

A hypothetical molecular docking study of this compound would involve the following steps:

Preparation of the 3D structure of this compound.

Identification and preparation of the 3D structure of a potential biological target.

Execution of the docking algorithm to predict the binding poses.

Analysis of the resulting poses and their interaction patterns.

The data from such a study would be instrumental in guiding the design of more potent and selective derivatives of this compound.

Molecular Dynamics Simulations of Compound-Target Complexes for Mechanistic Insights

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the behavior of a ligand-protein complex over time. Unlike the static picture provided by molecular docking, MD simulations can capture the conformational changes and fluctuations of both the ligand and the protein, offering deeper mechanistic insights into the binding process and the stability of the complex.

In an MD simulation, the atoms and bonds of the system are treated as a collection of interacting particles, and their motions are simulated over a period of time by solving Newton's equations of motion. This allows for the study of various dynamic properties, such as the flexibility of different regions of the protein, the stability of key interactions, and the energetic contributions of different residues to the binding affinity.

For a compound like this compound, an MD simulation of its complex with a biological target would allow researchers to:

Assess the stability of the binding pose predicted by molecular docking.

Identify any conformational changes in the protein upon ligand binding.

Calculate the binding free energy with higher accuracy.

Understand the role of solvent molecules in the binding process.

The insights gained from MD simulations are crucial for understanding the molecular basis of a compound's mechanism of action and for the rational design of new therapeutic agents with improved properties. While no specific MD simulation studies have been published for this compound, the application of this technique to this compound would be a logical and necessary step in its computational evaluation.

Exploration of Structure Activity Relationships Sar in 6 Chloro 4 Phenylcinnoline Derivatives

Methodologies for Systematic Structural Modification and Analog Design

The systematic modification of the 6-chloro-4-phenylcinnoline scaffold is crucial for exploring its chemical space and developing a comprehensive understanding of its SAR. Various synthetic strategies are employed to introduce diverse functional groups at different positions of the cinnoline (B1195905) core.

One of the foundational methods for creating the cinnoline ring is the Richter cyclization . This reaction typically involves the cyclization of an appropriately substituted o-ethynyl-aryldiazonium salt. mdpi.com For the synthesis of 6-aryl-4-bromocinnolines, a Richter-type cyclization of 2-ethynyl-4-aryltriazenes has been utilized, which can then undergo nucleophilic substitution to introduce other functionalities. mdpi.com

Modern cross-coupling reactions are instrumental in the design of analogs. For instance, the Sonogashira cross-coupling reaction can be used to introduce alkynyl groups, which can serve as handles for further modifications. nih.gov Similarly, the Suzuki coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents, allowing for the exploration of the impact of different aromatic systems on biological activity. ijper.org The Buchwald-Hartwig amination is another key method, enabling the introduction of various amine-containing moieties.

Systematic modifications often involve targeting specific positions on the cinnoline ring system. For example, to explore the impact of substituents on the phenyl ring at the C4 position, a variety of commercially available substituted phenylboronic acids can be used in Suzuki coupling reactions. To probe the importance of the chloro group at the C6 position, analogs with different halogens (e.g., fluoro, bromo) or other electron-withdrawing or electron-donating groups can be synthesized. Modifications at the C3 position are also common, often involving the introduction of amides, esters, or other functional groups to modulate properties like solubility and target engagement. researchgate.net

Correlating Specific Structural Features with Observed Biological and Chemical Activities (Mechanistic Focus)

The biological and chemical activities of this compound derivatives are intricately linked to their structural features. The presence and nature of substituents on the cinnoline core and the phenyl ring can significantly influence their pharmacological profile.

The 6-chloro substituent is a key feature that has been associated with potent biological activity in various cinnoline derivatives. Studies have shown that chloro-substituted cinnolines often exhibit enhanced antibacterial, anti-inflammatory, and antifungal properties. ijpt.orgiosrjournals.org This is likely due to the electron-withdrawing nature of the chlorine atom, which can modulate the electronic properties of the entire ring system, influencing its interaction with biological targets. Furthermore, the chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding affinity.

The 4-phenyl group also plays a crucial role. The aromatic ring can engage in π-π stacking interactions with aromatic residues in the binding pocket of a target protein. The substitution pattern on this phenyl ring can further fine-tune the activity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution and steric profile of the molecule, leading to changes in binding affinity and selectivity.

Modifications at other positions have also yielded important SAR insights. For instance, the introduction of aminoalkyl amide and hydrazide groups at the C3 position of 3-phenylcinnoline-4-carboxylic acid derivatives has been shown to confer anti-inflammatory properties. researchgate.net In a series of FiVe1 derivatives, which are based on a cinnoline core, modifications around the cinnoline region were explored to improve potency and selectivity against mesenchymal cancers.

The table below summarizes some of the observed correlations between structural features of cinnoline derivatives and their biological activities.

| Structural Modification | Position | Observed Biological/Chemical Activity | Potential Mechanistic Contribution | Reference(s) |

| Chloro group | C6 | Enhanced antibacterial and anti-inflammatory activity | Electron-withdrawing effects, potential for halogen bonding | ijpt.orgiosrjournals.org |

| Phenyl group | C4 | Core structural element for various activities | π-π stacking interactions with target residues | researchgate.net |

| Aminoalkyl amides, hydrazides | C3 | Anti-inflammatory properties | Modulation of physicochemical properties, interaction with specific target residues | researchgate.net |

| Piperazine amides | C3 | Antiulcer activity | Specific interactions with receptors or enzymes involved in ulcer pathology | researchgate.net |

| N-piperazinyl moieties | C9 (of pyrano[2,3-f]cinnolin-2-ones) | Antitumor activity | Interaction with key targets in cancer cell proliferation pathways | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For cinnoline derivatives, various QSAR models have been developed to predict their activity and guide the design of new, more potent analogs.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related cinnoline derivatives with experimentally determined biological activities is compiled. This set is usually divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., topological indices, E-state indices) and 3D descriptors (e.g., steric, electronic, and hydrophobic fields). researchgate.net

Model Building: Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation, q²) and external validation using the test set (R²pred). researchgate.net

For a series of 81 cinnoline derivatives with PDE10A inhibitory activity, 2D-QSAR models were developed. The best model showed good internal (q² = 0.812) and external (R²pred = 0.691) predictability, highlighting the importance of atom-based topological and whole molecular E-state indices. researchgate.net

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional perspective on SAR. nih.gov These methods generate contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For the aforementioned PDE10A inhibitors, 3D-QSAR models were generated, with the GLIDE-based alignment producing statistically significant results for both CoMFA (Q² = 0.578; R²pred = 0.841) and CoMSIA (Q² = 0.610; R²pred = 0.824). researchgate.net

The table below presents a summary of QSAR studies on cinnoline derivatives.

| QSAR Method | Target/Activity | Key Findings/Important Descriptors | Validation Parameters | Reference(s) |

| 2D-QSAR (MLR, PLS) | PDE10A Inhibition | Importance of atom-based topological and whole molecular E-state indices | q² = 0.812, R²pred = 0.691 | researchgate.net |

| HQSAR | PDE10A Inhibition | Highlighted important structural fragments for activity | q² = 0.664, R²pred = 0.513 | researchgate.net |

| 3D-QSAR (CoMFA) | PDE10A Inhibition | Generated contour maps for steric and electrostatic fields | Q² = 0.578, R²pred = 0.841 (GLIDE-based alignment) | researchgate.net |

| 3D-QSAR (CoMSIA) | PDE10A Inhibition | Generated contour maps for steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields | Q² = 0.610, R²pred = 0.824 (GLIDE-based alignment) | researchgate.net |

Pharmacophore Modeling and Ligand-Based Design Principles for Mechanistic Understanding

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.gov This model serves as a 3D query to search for new molecules with similar features and to understand the key interactions between a ligand and its target.

A pharmacophore model is typically generated from a set of active molecules and consists of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive/negative ionizable groups.

For a set of cinnoline derivatives acting as PDE10A inhibitors, a PHASE-based pharmacophore hypothesis was developed. This model highlighted the importance of three hydrogen bond acceptors, one aromatic ring, and one hydrophobic feature for high activity. researchgate.net Such a model provides a clear picture of the essential interactions required for binding to the PDE10A active site.

Pharmacophore models can be used in several ways:

Virtual Screening: The pharmacophore model can be used as a filter to rapidly screen large compound libraries to identify novel scaffolds that possess the desired features. nih.gov

Lead Optimization: By understanding the key pharmacophoric features, medicinal chemists can rationally design modifications to a lead compound to enhance its activity. For example, if a pharmacophore model indicates an important hydrogen bond acceptor feature is not optimally satisfied by a lead molecule, a new analog can be designed to incorporate a suitable functional group at that position.

Mechanistic Insight: Pharmacophore models provide a hypothesis about how a ligand binds to its target, even in the absence of a crystal structure of the ligand-receptor complex. This can guide further experimental studies, such as site-directed mutagenesis, to validate the proposed binding mode.

In the context of this compound, a pharmacophore model would likely include the 4-phenyl group as an aromatic/hydrophobic feature and the nitrogen atoms of the cinnoline ring as potential hydrogen bond acceptors. The 6-chloro group could contribute to a hydrophobic feature or a halogen bond donor feature, depending on the nature of the binding pocket. The development of a specific pharmacophore model for a particular biological target of this compound derivatives would be a crucial step in the rational design of more effective compounds.

Investigation of Molecular and Biological Interaction Mechanisms

Molecular Recognition and Binding Studies with Biological Macromolecules

Receptor Binding Assays for Ligand-Receptor Interaction Characterization

No studies utilizing receptor binding assays to characterize the interaction between 6-chloro-4-phenylcinnoline and any biological receptors were identified in the searched literature.

Modulation of Cellular Pathways at the Molecular Level

Specific data on how this compound modulates cellular pathways at the molecular level is not available. As some cinnoline (B1195905) derivatives have been shown to inhibit PI3K, it is plausible that they could modulate the PI3K/Akt signaling pathway, which is crucial in cell proliferation and survival. nih.gov However, without direct experimental evidence for this compound, this remains speculative.

Interactions with Nucleic Acids (e.g., DNA Intercalation, Groove Binding)

The scientific literature lacks specific studies on the interaction of this compound with nucleic acids. While some fused pyridazino-indolium derivatives, which contain a structural component similar to cinnoline, have been investigated as DNA intercalators, there is no direct evidence to suggest that this compound interacts with DNA through intercalation or groove binding. researchgate.net

Elucidation of Specific Protein-Compound Binding Modes

There is no information available regarding the specific binding modes of this compound with any target proteins. Molecular docking studies have been performed on other cinnoline derivatives to understand their binding to enzymes like human neutrophil elastase, but this data is not transferable to the specific compound of interest. nih.govtandfonline.com

Mechanistic Studies of Cellular Responses Induced by this compound (e.g., Apoptosis Induction Mechanisms)

No mechanistic studies on the cellular responses induced by this compound, including apoptosis induction, have been reported in the available literature. One study focused on the design and synthesis of novel cinnoline derivatives as anticancer agents that induce apoptosis, but this compound was not among the compounds investigated. nih.gov

Advanced Applications and Future Research Directions

6-Chloro-4-phenylcinnoline as a Molecular Probe in Chemical Biology Research

The inherent structural features of the cinnoline (B1195905) core make it an attractive scaffold for the design of molecular probes to investigate complex biological systems. scilifelab.se Chemical biology relies on such tools to study and manipulate cellular processes. scilifelab.se The substitution pattern of this compound, featuring a chlorine atom and a phenyl group, offers opportunities for fine-tuning its properties to interact with specific biological targets.

While direct research on this compound as a molecular probe is not extensively documented in the provided results, the broader class of cinnoline derivatives has been explored for its biological activities. zenodo.orgijariie.commdpi.comresearchgate.net These activities often stem from the ability of the cinnoline scaffold to interact with various biological targets, a key characteristic for a molecular probe. zenodo.org The development of synthetic small-molecule probes is crucial for dissecting cellular pathways, such as nonapoptotic cell death. nih.gov For instance, photoswitchable linkers, like tetra-ortho-chloro azobenzene, have been successfully used for peptide stapling, allowing for precise photocontrol of peptide structure and function, demonstrating the potential of chlorinated aromatic compounds in creating sophisticated biological tools. rsc.org The principles guiding the design of these tools, such as targeting protein-protein interactions, could be applied to develop this compound-based probes. rsc.org

Potential as a Scaffold for Novel Functional Materials Research (e.g., Optoelectronic Properties)

The unique electronic properties of the cinnoline ring system have drawn attention to its potential as a building block for novel functional materials, particularly in the realm of optoelectronics. rsc.orgresearchgate.net Functional materials with tailored optical and electronic characteristics are in high demand for various technological applications. mdpi.com

Theoretical studies on 4-substituted cinnolines have indicated that these compounds are promising candidates for non-linear optical (NLO) materials. ajchem-a.comajchem-a.com Quantum chemical calculations have shown that the presence of electron-acceptor groups on the cinnoline ring can enhance their NLO properties. ajchem-a.comajchem-a.com The planarity of the substituent and the ring is crucial for electron delocalization, a key factor for NLO activity. ajchem-a.comajchem-a.com While specific data on this compound's optoelectronic properties is not detailed, the general findings on substituted cinnolines suggest that this compound could possess interesting characteristics. The chlorine and phenyl groups would influence the electronic distribution within the molecule, potentially leading to useful optical or electronic behavior.

Furthermore, the integration of heterocyclic compounds like cinnolines into larger systems, such as in the creation of "CinNapht" dyes by fusing a cinnoline ring with a naphthalimide dye, has been shown to produce donor-acceptor systems with unique photophysical properties. researchgate.netijper.org This highlights the versatility of the cinnoline scaffold in constructing complex functional molecules.

Methodological Advancements in Cinnoline Synthesis and Derivatization

The development of efficient and versatile synthetic methods is crucial for exploring the full potential of the cinnoline scaffold. sioc-journal.cnresearchgate.net Researchers have been actively investigating new routes to synthesize and functionalize cinnoline derivatives, moving beyond classical methods. sioc-journal.cnrsc.org

Recent advancements include:

C-H Functionalization: This strategy has significantly propelled the development of new synthetic methods for cinnolines. sioc-journal.cn

Rhodium-Catalyzed Reactions: Rh(III)-catalyzed coupling of azo substrates with α-diazocarbonyl compounds provides an efficient and economical route to cinnoline derivatives under mild conditions. rsc.org Another Rh(III)-catalyzed process involves the pyrazolidin-3-one-directed C–H bond functionalization to create pyrazolo[1,2-a]cinnolines. rsc.org

Transition-Metal-Free Cyclization: A novel intramolecular redox cyclization reaction has been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309), avoiding the need for transition metal catalysts. rsc.org

Richter-Type Cyclization: An efficient approach for synthesizing 6-aryl-4-azidocinnolines has been developed based on the Richter-type cyclization of 2-ethynyl-4-aryltriazenes. mdpi.com

Regioselective Metalation: The use of TMP-magnesium and TMP-zinc bases allows for the regioselective metalation of the cinnoline scaffold, providing a pathway for targeted functionalization. uni-muenchen.de

These modern synthetic strategies offer greater flexibility and efficiency, enabling the creation of a wider variety of cinnoline derivatives with diverse substitution patterns for further investigation.

Future Theoretical and Computational Research Avenues

Theoretical and computational chemistry play a vital role in understanding the properties of cinnoline derivatives and guiding the design of new molecules with desired functionalities. ajchem-a.comajchem-a.com Future research in this area is likely to focus on several key aspects:

Predicting Optoelectronic Properties: Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the NLO properties, HOMO-LUMO gaps, and other electronic characteristics of novel cinnoline derivatives. ajchem-a.comajchem-a.com This can help in screening potential candidates for functional materials before their synthesis.

Understanding Reaction Mechanisms: Theoretical studies can provide valuable insights into the mechanisms of new synthetic reactions for cinnolines, such as the intramolecular redox cyclization and rhodium-catalyzed processes. rsc.orgrsc.org This understanding can aid in optimizing reaction conditions and expanding the scope of these methods.

Molecular Docking and Drug Design: Computational docking studies are already being used to investigate the binding modes of cinnoline derivatives with biological targets, such as tubulin polymerization. researchgate.net Future research will likely involve more sophisticated computational techniques to predict the binding affinities and pharmacokinetic properties of new cinnoline-based drug candidates. mdpi.com

Exploring Excited State Properties: For applications in optoelectronics and as molecular probes, understanding the excited state dynamics of cinnoline derivatives is crucial. Time-dependent DFT (TD-DFT) and other advanced computational methods can be used to study their photophysical properties, such as fluorescence and phosphorescence.

Emerging Biological Targets and Mechanistic Studies for Cinnoline Compounds

The broad spectrum of biological activities exhibited by cinnoline derivatives suggests that they interact with a variety of biological targets. zenodo.orgmdpi.comresearchgate.net While some targets have been identified, there is significant potential to discover new ones and to elucidate the underlying mechanisms of action.

Emerging areas of interest include:

Kinase Inhibition: Cinnoline derivatives have shown promise as kinase inhibitors, which are important targets in cancer therapy. ijariie.com Further research could identify specific kinases that are potently and selectively inhibited by cinnoline compounds.

Human Neutrophil Elastase (HNE) Inhibition: A series of HNE inhibitors with a cinnoline scaffold have been developed, showing potential for the treatment of inflammatory diseases. nih.gov Mechanistic studies have revealed that these compounds act as reversible competitive inhibitors. nih.gov

Tubulin Polymerization Inhibition: Molecular docking studies suggest that certain cinnoline derivatives could act as inhibitors of tubulin polymerization, a validated target for anticancer drugs. researchgate.net

Phosphodiesterase (PDE) Inhibition: Some 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A), a target for psychiatric and neurodegenerative disorders. mdpi.com

Future research will likely involve a combination of phenotypic screening to identify new biological activities, followed by target identification using techniques like chemical proteomics. nih.gov Elucidating the precise mechanism of action at the molecular level will be crucial for the rational design of more potent and selective cinnoline-based therapeutic agents. wisdomlib.org

Challenges and Perspectives in Cinnoline-Based Academic Research

Despite the significant progress in cinnoline chemistry, several challenges remain that offer exciting opportunities for future research.

Challenges:

Regioselectivity: Achieving high regioselectivity in the synthesis of substituted cinnolines can be a challenge, although modern synthetic methods are beginning to address this issue. ijariie.com

Structure-Activity Relationship (SAR) Elucidation: A comprehensive understanding of the SAR for various biological activities is still developing. More systematic studies are needed to correlate specific structural features with biological function.

Bioavailability and Pharmacokinetics: While many cinnoline derivatives show promising in vitro activity, their in vivo efficacy can be limited by poor bioavailability and metabolic instability. nih.gov

Toxicity: The inherent toxicity of the parent cinnoline molecule necessitates careful design and evaluation of its derivatives to ensure a favorable therapeutic index. wisdomlib.org

Perspectives:

The future of cinnoline research is bright, with numerous avenues for exploration. The development of novel synthetic methodologies will continue to be a key driver, enabling access to a wider chemical space of cinnoline derivatives. The integration of computational and experimental approaches will be crucial for accelerating the discovery of new functional materials and therapeutic agents. Furthermore, the application of advanced chemical biology tools will allow for a deeper understanding of the biological roles of cinnoline compounds and their mechanisms of action. The versatility of the cinnoline scaffold ensures that it will remain a "privileged structure" in medicinal chemistry and materials science for the foreseeable future. sioc-journal.cnresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.